molecular formula C10H22N4O4S2 B359453 N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide CAS No. 941912-80-7

N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide

Cat. No.: B359453
CAS No.: 941912-80-7
M. Wt: 326.4g/mol
InChI Key: JCERZPYGXKYUNW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is a complex organic compound characterized by its unique structure, which includes both piperazine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves methylation to achieve the dimethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved sulfonyl derivatives.

    Substitution: Various substituted piperazine and pyrrolidine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide
  • N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Uniqueness

N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is unique due to its dual ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds, potentially offering unique interactions with molecular targets and different reactivity profiles.

Properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCERZPYGXKYUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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